molecular formula C9H9ClN2S B12000233 n-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 83890-29-3

n-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B12000233
CAS No.: 83890-29-3
M. Wt: 212.70 g/mol
InChI Key: GBQKVBOQHMFWHS-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-chloroaniline with a thioamide under specific conditions. One common method includes the cyclization of 3-chloroaniline with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies showing its ability to inhibit specific enzymes and pathways involved in these diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine exerts its effects is primarily through the interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
  • N-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
  • N-(3-Bromophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Uniqueness

N-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

83890-29-3

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9ClN2S/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-3,6H,4-5H2,(H,11,12)

InChI Key

GBQKVBOQHMFWHS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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